molecular formula C46H78N2O35 B1211411 Monofucosyllacto-n-hexaose CAS No. 96656-34-7

Monofucosyllacto-n-hexaose

Cat. No. B1211411
CAS RN: 96656-34-7
M. Wt: 1219.1 g/mol
InChI Key: GKEWHGPIQCSUCC-JJGOEJEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monofucosyllacto-N-hexaose belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds. Monofucosyllacto-N-hexaose is soluble (in water) and a very weakly acidic compound (based on its pKa). Monofucosyllacto-N-hexaose has been primarily detected in breast milk.
Monofucosyllacto-N-hexaose is an oligosaccharide.

Scientific Research Applications

Identification and Characterization in Human Milk

Yamashita, Tachibana, and Kobata (1977) identified three oligosaccharides based on lacto-N-hexaose in human milk, showing their presence is exclusive to secretors and absent in non-secretor women. These oligosaccharides are integral to the milk’s nutritional profile and may play a role in infant development and immune system formation (Yamashita, Tachibana, & Kobata, 1977).

Synthesis as Tumor-Associated Antigens

Nilsson, Lönn, and Norberg (1991) synthesized di- and trifucosylated derivatives of para-lacto-N-hexaose. These structures, found in small quantities in human milk, are recognized as tumor-associated antigens, indicating their potential significance in cancer research (Nilsson, Lönn, & Norberg, 1991).

Probing the Structural Aspects

Dua, Goso, Dube, and Bush (1985) isolated and characterized lacto-N-hexaose and its derivatives from human breast milk using high-performance liquid chromatography and proton NMR spectroscopy. This study provides insights into the complex structural aspects of these oligosaccharides (Dua, Goso, Dube, & Bush, 1985).

Biological Functions in Mammals

Schneider, Al-Shareffi, and Haltiwanger (2017) discussed the various roles of fucose in mammals. Fucose, a component of Monofucosyllacto-N-Hexaose, is involved in N-glycans, O-glycans, and glycolipids, influencing developmental, immunity, and cancer-related processes in mammals (Schneider, Al-Shareffi, & Haltiwanger, 2017).

Applications in Helicobacter pylori Synthesis

Yu et al. (2017) demonstrated the use of Helicobacter pylori α1-3/4-fucosyltransferase in synthesizing Lewis antigens and human milk fucosides, including derivatives of lacto-N-hexaose. This synthesis plays a crucial role in understanding and targeting bacterial pathogenesis (Yu et al., 2017).

Utilization in Efficient Biosynthesis

Li et al. (2020) developed an efficient in vitro multienzyme cascade catalysis system for the production of 2'-Fucosyllactose, a derivative of Monofucosyllacto-N-Hexaose, from L-fucose and lactose. This research offers an alternative pathway for the efficient production of significant fucose-containing oligosaccharides (Li et al., 2020).

properties

CAS RN

96656-34-7

Product Name

Monofucosyllacto-n-hexaose

Molecular Formula

C46H78N2O35

Molecular Weight

1219.1 g/mol

IUPAC Name

N-[(1R,2R,3R,4R,6R)-6-[(2R,3R,4R,5R,6R)-4-[(2S,3R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]peroxy-4-(hydroxymethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]acetamide

InChI

InChI=1S/C46H78N2O35/c1-11-23(59)28(64)31(67)42(72-11)79-39-21(47-12(2)55)17(4-14(5-49)36(39)76-43-32(68)29(65)25(61)18(8-52)74-43)82-83-46-35(71)40(34(70)45(81-46)77-37(16(58)7-51)24(60)15(57)6-50)80-41-22(48-13(3)56)38(27(63)20(10-54)73-41)78-44-33(69)30(66)26(62)19(9-53)75-44/h6,11,14-46,49,51-54,57-71H,4-5,7-10H2,1-3H3,(H,47,55)(H,48,56)/t11-,14+,15-,16+,17+,18+,19+,20+,21-,22+,23+,24+,25-,26-,27+,28+,29-,30-,31-,32+,33+,34+,35+,36+,37+,38?,39+,40+,41-,42-,43-,44-,45+,46+/m0/s1

InChI Key

GKEWHGPIQCSUCC-JJGOEJEFSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)OO[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O[C@H]5[C@@H](C([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OOC4C(C(C(C(O4)OC(C(CO)O)C(C(C=O)O)O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OOC4C(C(C(C(O4)OC(C(CO)O)C(C(C=O)O)O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O

Other CAS RN

96656-34-7

physical_description

Solid

synonyms

monofuco-lacto-N-hexaose

Origin of Product

United States

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